

-Cyano-4-hydroxyacetophenone: Chemical Properties & Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile

CAS No.: 70591-87-6

Cat. No.: B1625604

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Synonyms: 4-Hydroxybenzoylacetonitrile; **3-(4-Hydroxyphenyl)-3-oxopropanenitrile**; p-Hydroxyphenacyl cyanide. CAS Registry Number: 70591-87-6 Molecular Formula:

Molecular Weight: 161.16 g/mol [1]

Introduction

-Cyano-4-hydroxyacetophenone is a bifunctional synthetic scaffold characterized by a

-ketonitrile core attached to a phenolic ring. It serves as a critical intermediate in the synthesis of Tyrphostins (Tyrosine Phosphorylation Inhibitors), specifically the benzylidenemalononitrile class used to inhibit EGFR (Epidermal Growth Factor Receptor) kinases.

Its chemical behavior is defined by two acidic sites: the phenolic hydroxyl group and the highly active methylene bridge (

) flanked by the electron-withdrawing carbonyl and nitrile groups.

Physicochemical Profile

The compound exists in equilibrium between keto and enol tautomers, though the keto form predominates in solid state.

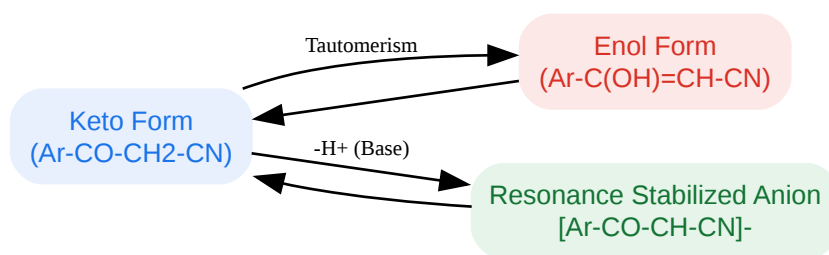
Table 1: Key Physical Properties

Property	Value	Notes
Appearance	Cream to faint orange powder	Oxidizes slightly upon air exposure.[2]
Melting Point	181 – 183 °C	Significantly higher than non-hydroxylated analogs due to intermolecular H-bonding.
pKa (Methylene)	~7.6 – 7.8	High acidity due to resonance stabilization by and .
pKa (Phenol)	~9.9	Less acidic than the active methylene group.
Solubility	DMSO, Ethanol, Methanol, Acetone	Poorly soluble in water; soluble in aqueous alkali (forming dianions).
UV	~280 nm (MeOH)	Shifts bathochromically in alkaline solution (phenoxide formation).

Structural Tautomerism

The reactivity of

-cyano-4-hydroxyacetophenone is governed by its tautomeric equilibrium. In solution, the active methylene protons are labile, allowing the formation of an enol which is stabilized by conjugation with the aromatic ring and the nitrile group.



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Figure 1: Tautomeric equilibrium and ionization of the active methylene group.

Synthetic Routes[3][4][5][6]

The most robust synthesis involves the Claisen condensation of methyl 4-hydroxybenzoate with acetonitrile, driven by a strong base. This route avoids the handling of hazardous cyanides required in nucleophilic substitution methods.

Protocol: Claisen Condensation

Reaction:

Step-by-Step Methodology:

- Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
- Base Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) in anhydrous THF.
- Addition: Add anhydrous acetonitrile (2.5 equiv) dropwise at 0°C. Stir for 15 minutes to generate the acetonitrile anion (cyanomethyl carbanion).
- Coupling: Add Methyl 4-hydroxybenzoate (1.0 equiv) dissolved in THF dropwise.
 - Note: The extra equivalent of base is required to deprotonate the phenolic hydroxyl group first.
- Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The solution typically turns yellow/orange.

- Quench: Cool to room temperature. Pour onto crushed ice/water.
- Acidification: Acidify carefully with 1N HCl to pH ~3. The product precipitates as a solid.[3]
- Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Chemical Reactivity & Derivatization[3]

The core utility of this compound lies in the Knoevenagel Condensation. The methylene group is sufficiently acidic to react with aldehydes without harsh conditions, often catalyzed by weak bases (piperidine) or amino acids (

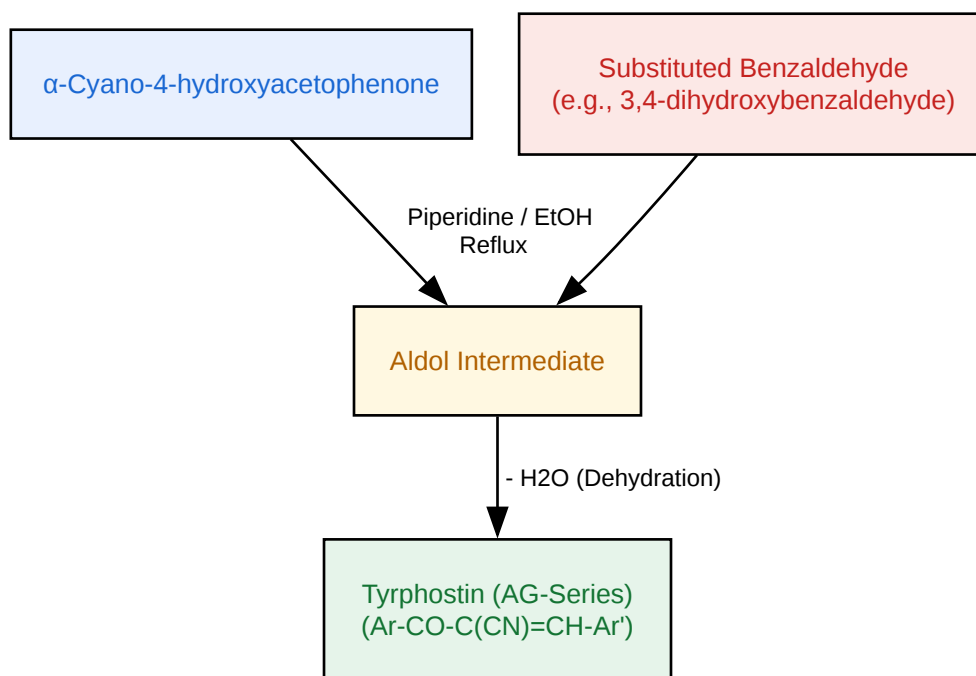
-alanine).

Synthesis of Tyrphostins (AG-Inhibitors)

This is the primary application. Condensation with substituted benzaldehydes yields benzylidenemalononitrile analogs.

Mechanism:

- Base abstracts a proton from the
-methylene.
- Nucleophilic attack on the aldehyde carbonyl.[4]
- Dehydration to form the alkene.



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Figure 2: Knoevenagel condensation pathway for Tyrphostin synthesis.

Cyclization to Coumarins

Reaction with phenols (e.g., resorcinol) under acidic conditions (Pechmann condensation or similar) or intramolecular cyclization can yield 3-cyanocoumarins or 4-hydroxy-3-cyanoflavones, which are valuable fluorophores and bioactive scaffolds.

Alkylation

The methylene carbon can be mono- or di-alkylated using alkyl halides and a base (e.g., in Acetone).

- **Selectivity Control:** Since the phenol is also acidic, selective C-alkylation vs. O-alkylation requires careful control of pH and protecting groups. Typically, the phenol is O-alkylated before the nitrile synthesis or protected (e.g., benzyl ether) if C-alkylation is desired.

Applications in Drug Discovery

EGFR Kinase Inhibitors

The

-cyano-4-hydroxyacetophenone scaffold mimics the transition state of tyrosine phosphorylation.

- Mechanism: The nitrile group and the carbonyl oxygen chelate the

or

ions in the kinase active site.
- Key Analog: Tyrphostin AG 825.
- SAR (Structure-Activity Relationship): The 4-hydroxy group on the acetophenone ring is often essential for hydrogen bonding within the ATP-binding pocket of the kinase.

Analytical Chemistry

Due to the active methylene, this compound reacts with diazonium salts to form azo dyes. These dyes are pH-sensitive and can be used as indicators or in colorimetric assays for nitrate determination.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Cyanide Release: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Do not mix with strong acids without ventilation.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The methylene group is susceptible to oxidative degradation over long periods.

References

- Gazit, A., et al. (1989).[5] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." *Journal of Medicinal Chemistry*, 32(10), 2344-2352. [Link](#)
- Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development." *Science*, 267(5205), 1782-1788.

- ChemicalBook. (2025).[6] "**3-(4-Hydroxyphenyl)-3-oxopropanenitrile** (CAS 70591-87-6) Properties." [Link](#)
- Zeng, G., et al. (2021).[7] "Selective Synthesis of -Ketonitriles via Catalytic Carbopalladation of Dinitriles." *Journal of Organic Chemistry*, 86(1), 861-867.[7] [Link](#)

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Sources

- 1. 3-(4-HYDROXY-PHENYL)-3-OXO-PROPIONITRILE | 70591-87-6 [[chemicalbook.com](https://www.chemicalbook.com)]
- 2. 2-ethoxyethanol, 110-80-5 [[thegoodscentscompany.com](https://www.thegoodscentscompany.com)]
- 3. Benzoylacetone nitrile CAS#: 614-16-4 [[m.chemicalbook.com](https://www.m.chemicalbook.com)]
- 4. eprints.uny.ac.id [eprints.uny.ac.id]
- 5. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 7. Selective Synthesis of β -Ketonitriles via Catalytic Carbopalladation of Dinitriles [[organic-chemistry.org](https://www.organic-chemistry.org)]
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